(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1446509-85-8 . It has a molecular weight of 258.51 . The compound is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “this compound” has been a subject of research. One of the methods involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15BN2O3.ClH/c14-9-3-5-13 (6-4-9)10-2-1-8 (7-12-10)11 (15)16;/h1-2,7,9,14-16H,3-6H2;1H .Chemical Reactions Analysis
Pyridinylboronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Scientific Research Applications
Suzuki Cross-Coupling Reactions :
- (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid and similar compounds have been utilized in Suzuki cross-coupling reactions. These reactions are a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds including pharmaceuticals (Bouillon et al., 2003).
Formation of New Pyridines Libraries :
- These boronic acids are used in the production of new libraries of pyridines, which are essential components in many drugs and agrochemicals. The ability to generate diverse pyridine derivatives is crucial for the discovery and development of new compounds with potential therapeutic applications (Bouillon et al., 2003).
Pharmaceutical and Biological Applications :
- Boronic acid derivatives, including this compound, have gained attention for their potential in pharmaceuticals. Their ability to interact with organic compounds and biological molecules makes them candidates for various medical, pharmacological, and biological studies (Hernández-Negrete et al., 2021).
Synthesis of Novel Ligands :
- Research has been conducted on the synthesis of new ligands using boronic acids in Suzuki coupling methods. These ligands are crucial in coordination chemistry, where they can bind to metal ions, forming complexes that have applications in various fields including catalysis and materials science (Böttger et al., 2012).
Catalysis :
- Boronic acids, including this compound, are explored for their use in catalysis. They have been shown to catalyze various organic reactions, including the formation of amides from amines and selective Friedel-Crafts-type reactions (Hall, 2019).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, altering their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are important in the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .
Result of Action
The interaction of boronic acids with proteins and enzymes can lead to changes in cellular processes .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOYNRZGPFMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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